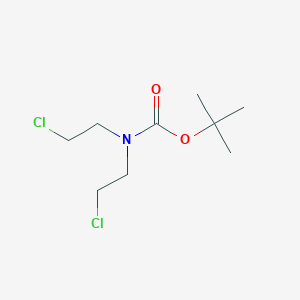

N-Boc-N,N-bis(2-chloroethyl)amine

Übersicht

Beschreibung

Tert-butyl bis(2-chloroethyl)carbamate is a chemical compound with the molecular formula C9H17Cl2NO2. It is a derivative of bis(2-chloroethyl)amine and is used as an intermediate in medicinal chemistry and organic synthesis . The compound is known for its role in the synthesis of various organic molecules, where the tert-butyl group can be readily removed to obtain the active carboxyl group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tert-butyl bis(2-chloroethyl)carbamate can be synthesized from di-tert-butyl dicarbonate and bis(2-chloroethyl)amine hydrochloride. The reaction involves the following steps :

- Dissolve bis(2-chloroethyl)amine hydrochloride in dichloromethane.

- Add a 10% sodium hydroxide solution to the mixture while stirring rapidly in an ice bath.

- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

- Stir the reaction mixture at room temperature for 18.5 hours.

- Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.

- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain tert-butyl bis(2-chloroethyl)carbamate.

Industrial Production Methods: Industrial production methods for tert-butyl bis(2-chloroethyl)carbamate typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid are employed to remove the tert-butyl group.

Major Products:

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with sodium azide yields bis(2-azidoethyl)carbamate.

Deprotection: The major product is bis(2-chloroethyl)amine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Boc-N,N-bis(2-chloroethyl)amine serves as a versatile building block in the synthesis of various pharmaceutical agents. Its applications include:

- Anticancer Agents : The chloroethyl moiety is known for its ability to form DNA cross-links, making it a valuable component in the development of cytotoxic drugs. For instance, derivatives of this compound have been explored for their potential in treating various cancers by inducing apoptosis in malignant cells.

- Targeted Drug Delivery : The compound can be modified to create prodrugs that release active pharmaceutical ingredients selectively in target tissues, enhancing therapeutic efficacy while minimizing side effects.

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structure allows for the incorporation of biologically active groups that enhance pest resistance and crop yield.

Organic Synthesis

In organic chemistry, this compound is employed as:

- A Protecting Group : The Boc group protects amines during multi-step syntheses, allowing for selective reactions without interference from reactive amine sites.

- Intermediate for Complex Molecules : It acts as a precursor for synthesizing more complex molecules, including heterocycles and other nitrogen-containing compounds.

Case Study 1: Development of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of novel alkylating agents derived from this compound. These compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting their potential as effective chemotherapeutics.

Case Study 2: Synthesis of Agrochemicals

Research conducted at a leading agricultural chemistry laboratory utilized this compound to synthesize a new class of herbicides. The resulting compounds exhibited enhanced selectivity towards target weeds while being less toxic to crops, showcasing the compound's versatility in agrochemical applications.

Wirkmechanismus

The mechanism of action of tert-butyl bis(2-chloroethyl)carbamate involves its conversion to bis(2-chloroethyl)amine, which acts as a DNA alkylating agent. This compound induces apoptosis in cancer cells by forming cross-links in DNA, thereby inhibiting DNA replication and transcription . The molecular targets include DNA and various proteins involved in the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Bis(2-chloroethyl)amine: A direct derivative used as an anticancer agent.

Tert-butyl carbamate: Another carbamate compound with different applications.

Uniqueness: Tert-butyl bis(2-chloroethyl)carbamate is unique due to its dual functionality as both a protecting group and an intermediate in the synthesis of DNA alkylating agents. Its ability to be readily deprotected under mild conditions makes it valuable in organic synthesis .

Biologische Aktivität

N-Boc-N,N-bis(2-chloroethyl)amine, also known as tert-butyl N-(2-chloroethyl)carbamate, is an organic compound with significant implications in medicinal chemistry, particularly in the development of antitumor agents. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential applications in drug synthesis.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₄ClNO₂

- Molecular Weight : 179.64 g/mol

- CAS Number : 71999-74-1

- Boiling Point : Not available

- Solubility : High gastrointestinal absorption; permeable to the blood-brain barrier.

This compound acts primarily as a DNA alkylating agent . The chloroethyl groups can form reactive intermediates that interact with DNA, leading to cross-linking and subsequent cytotoxic effects. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide, which is metabolized into active forms that bind to DNA and inhibit replication.

Cytotoxicity Studies

The biological activity of this compound has been evaluated against various cancer cell lines, notably:

- Cell Lines Tested :

- KB-31 (drug-sensitive human epidermoid carcinoma)

- KB-8511 (multi-drug resistant variant)

Results Summary

| Cell Line | IC50 (μM) |

|---|---|

| KB-31 | >2.815 |

| KB-8511 | 2.496 |

These results indicate that while the compound exhibits some level of cytotoxicity, it shows reduced effectiveness against multi-drug resistant cells compared to sensitive ones. The IC50 values suggest that higher concentrations are required to achieve significant cytotoxicity in resistant cell lines .

Case Studies and Research Findings

- Study on Hypoxia-selective Cytotoxins :

- Mutagenicity Assessments :

- Synthesis and Applications :

Eigenschaften

IUPAC Name |

tert-butyl N,N-bis(2-chloroethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl2NO2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZLNQAUUMSUHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90459487 | |

| Record name | tert-Butyl bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118753-70-1 | |

| Record name | tert-Butyl bis(2-chloroethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90459487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-N,N-Bis(2-chloroethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.